Periodic acid

説明

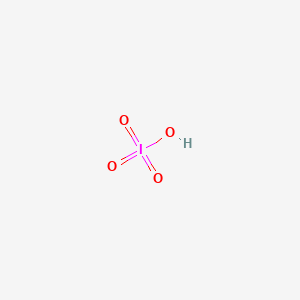

Periodic acid is the highest oxoacid of iodine, in which the iodine exists in oxidation state +7 . It can exist in two forms: orthothis compound, with the chemical formula H5IO6, and metathis compound, which has the formula HIO4 . It was discovered by Heinrich Gustav Magnus and C. F. Ammermüller in 1833 .

Synthesis Analysis

Modern industrial scale production involves the oxidation of a solution of sodium iodate under alkaline conditions, either electrochemically on a PbO2 anode, or by treatment with chlorine . Orthothis compound can be dehydrated to give metathis compound by heating to 100 °C under reduced pressure .Molecular Structure Analysis

The structure of this compound is composed of an octahedron-shaped molecule. It consists of a central iodine atom (I) bonded to five oxygen atoms (O) . These oxygen atoms are arranged in a way that forms a bridge between the iodine atom and a tetrahydroxyiodous acid (H₅IO₆) molecule .Chemical Reactions Analysis

This compound is a powerful oxidizing agent that is commonly used in various chemical processes . It is known for its ability to undergo disproportionation reactions, where it can both oxidize and reduce other substances .Physical and Chemical Properties Analysis

This compound is a colorless crystalline solid at room temperature . It exhibits hygroscopic properties, meaning it readily absorbs water from the environment . It has a molar mass of 213.99 g/mol in its solid form . In terms of stability, it decomposes at temperatures over 130°C to produce iodine and oxygen gas . Its solubility in water is significant, forming a clear, colorless solution .科学的研究の応用

Histochemistry : Periodic acid is widely used in histochemical studies for identifying polysaccharides and other substances in tissues. It acts on the 1,2-glycol linkage of carbohydrates in tissue sections to produce aldehydes, which can be colored with Schiff's reagent. This method is applicable to various tissues and abnormal materials like amyloid infiltrations and arteriolosclerotic hyaline (Mcmanus, 1948).

Nanoscience and Nanotechnology : this compound plays a role in the field of nanoscience, particularly in the context of understanding the properties of materials at the nanoscale. This is analogous to the way the Periodic Table of Elements helped in understanding the behavior of elements (Macfarlane et al., 2013).

Metal-Organic Frameworks (MOFs) : In the study of MOFs, especially those synthesized with rare-earth elements, this compound is relevant for understanding the structures and properties of these materials. These frameworks have applications in various fields including chemical sensing, catalysis, and biomedicine (Saraci et al., 2020).

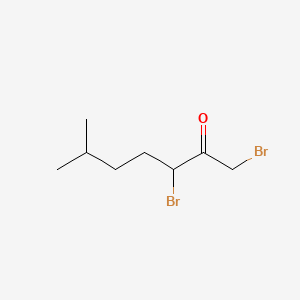

Chemical Oxidation : this compound is used for elucidating the constitution of organic compounds, particularly in the study of polysaccharides by oxidation. It's essential for understanding the chain length and hydroxyl group positions in polysaccharides (Sarkar, 1951).

Silicon Wafer Bonding : In semiconductor technology, this compound is used for cleaning silicon surfaces before wafer bonding. This process prevents the formation of thermal bubbles, essential for the integrity of semiconductor devices (Tong et al., 1995).

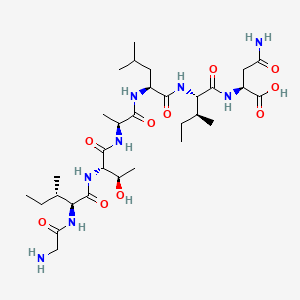

Amino-Acid Research : this compound is also used in the study of amino acids, particularly in understanding the this compound Schiff mechanism. This research aids in the comprehension of amino acid structures and reactions (Lhotka, 1953).

作用機序

Safety and Hazards

Periodic acid is a potent oxidizing agent and can cause burns upon contact with skin and eyes . It is also harmful if swallowed or inhaled, and can contribute to fire hazards when in proximity to combustible materials . Hence, personal protective equipment including gloves and safety goggles should be used while handling this compound .

特性

IUPAC Name |

periodic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIWWQKSHDUIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HIO4 | |

| Record name | periodic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Periodic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10450-60-9 (Parent) | |

| Record name | Metaperiodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID701015530 | |

| Record name | Metaperiodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.910 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] | |

| Record name | Metaperiodic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8552 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13444-71-8 | |

| Record name | Periodic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13444-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaperiodic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013444718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periodic acid (HIO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaperiodic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701015530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Periodic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METAPERIODIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4B1481B2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Furan-2-yl)-4-methylbenzo[d]thiazole](/img/structure/B576437.png)

![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)

![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)